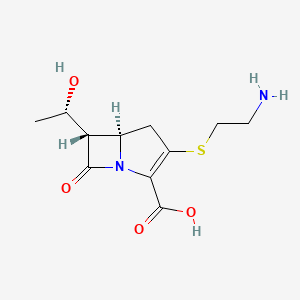

8-Epi-thienamycin

Description

Contextualization within β-Lactam Antibiotics Research

The quest for novel antibacterial agents has been a cornerstone of medicinal chemistry research for decades. Within this field, the β-lactam antibiotics, characterized by their four-membered lactam ring, represent one of the most successful classes of therapeutic agents. This broad family includes penicillins, cephalosporins, monobactams, and the carbapenems. The carbapenems are distinguished by a carbon atom replacing the sulfur atom in the five-membered ring fused to the β-lactam, and an unsaturated bond within this ring. drugbank.com This structural uniqueness confers upon them an exceptionally broad spectrum of activity and a high resistance to many bacterial β-lactamase enzymes, which are a common mechanism of antibiotic resistance. drugbank.comlibretexts.org

The discovery of the first carbapenem (B1253116), thienamycin (B194209), in the late 1970s marked a significant advancement in the field, offering a powerful new weapon against resistant pathogens. libretexts.org Research into naturally produced carbapenems from microorganisms, particularly from the genus Streptomyces, has been crucial in understanding the structural requirements for potent antibacterial action and has paved the way for the development of clinically important semi-synthetic carbapenems. researchgate.net

Historical Discovery and Classification within Natural Product Carbapenems

The story of 8-Epi-thienamycin is intrinsically linked to that of its parent compound, thienamycin. Thienamycin was first isolated from the fermentation broths of the soil bacterium Streptomyces cattleya in 1976. nih.gov This discovery was a landmark in antibiotic research, introducing the first member of the carbapenem class.

During the extensive efforts to produce and purify thienamycin, researchers at Merck & Co. isolated and identified two new, naturally occurring carbapenems from the same Streptomyces cattleya culture broth. nih.gov These were named northienamycin (B1679969) and this compound. nih.gov The term "epi" in this compound signifies that it is an epimer of thienamycin, differing only in the stereochemical configuration at a single chiral center, specifically the C-8 position of the hydroxyethyl (B10761427) side chain. nih.gov This discovery highlighted the stereochemical diversity generated by the biosynthetic machinery of Streptomyces cattleya.

Initial Isolation and Characterization of this compound

The isolation of this compound from the complex fermentation broth of Streptomyces cattleya was a challenging process due to its chemical instability, a characteristic it shares with thienamycin. The process involved a series of chromatographic techniques to separate it from thienamycin and other related metabolites. nih.gov

The structure of this compound was elucidated using a combination of spectroscopic methods, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov These techniques allowed for the determination of its planar structure and, crucially, the stereochemical relationship to thienamycin.

Below are the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₄S | nih.gov |

| Molecular Weight | 272.32 g/mol | nih.gov |

| UV Absorption Maximum (λmax) | 296 nm | nih.gov |

Further detailed characterization was achieved through spectroscopic analysis. While the full detailed spectra are found in the primary literature, key distinguishing features have been reported. For instance, in the ¹H NMR spectrum, the chemical shift of the proton at the C-8 position is a key indicator of the epimeric nature of the compound compared to thienamycin. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6+,8+/m0/s1 |

InChI Key |

WKDDRNSBRWANNC-SHYZEUOFSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O |

Synonyms |

epithienamycin thienamycin thienamycin, ((5alpha,6alpha(S*))-(+-))-isomer thienamycin, (5R-(5alpha,6alpha(R*)))-isomer thienamycin, (5R-(5alpha,6alpha(S*)))-isomer thienamycin, (5R-(5alpha,6beta(S*)))-isomer tienamycin |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of 8 Epi Thienamycin

Discovery from Microbial Sources: Streptomyces cattleya and Streptomyces flavogriseus

The carbapenem (B1253116) antibiotic 8-epi-thienamycin, a stereoisomer of the potent broad-spectrum antibiotic thienamycin (B194209), was first isolated and identified from the fermentation broths of Streptomyces cattleya. nih.govwikipedia.org This soil-dwelling bacterium was the original source of thienamycin, discovered in 1976, and further investigation of its metabolic products under thienamycin-producing conditions revealed the presence of other carbapenem derivatives, including this compound and northienamycin (B1679969). nih.govjst.go.jpnih.gov The discovery highlighted the metabolic diversity within a single microbial strain and the co-production of structurally related antibiotic variants.

In addition to S. cattleya, evidence suggests that Streptomyces flavogriseus is also a potential producer of thienamycin-like compounds, including epimeric forms. nih.gov Genome mining efforts have identified a cryptic gene cluster in S. flavogriseus that shows a high degree of similarity and synteny to the thienamycin biosynthetic gene cluster in S. cattleya. nih.gov This finding, coupled with earlier reports of epithienamycin (B1209815) production by S. flavogriseus strains, strongly implies that this organism possesses the genetic machinery to synthesize epimers such as this compound, even if the cluster remains silent under standard laboratory conditions. nih.gov

Genetic Foundations of Carbapenem Biosynthesis

The genetic blueprint for thienamycin biosynthesis in Streptomyces cattleya is encoded within the thienamycin biosynthetic gene cluster, commonly referred to as the thn cluster. nih.govresearchgate.net The cloning and sequencing of this cluster were pivotal milestones, providing fundamental insights into the complex enzymatic machinery required to assemble thienamycin and its derivatives. nih.govresearchgate.net The thn cluster contains a collection of genes whose products catalyze the intricate steps of carbapenem ring formation, side-chain attachment, and various chemical modifications. nih.govnih.gov

Mutational analysis of the thn cluster has been instrumental in assigning functions to specific genes. nih.govresearchgate.net Studies involving the targeted inactivation of genes such as thnL, thnN, and thnO demonstrated their essential role in thienamycin production. nih.govnih.gov Conversely, mutations in other genes like thnR and thnT did not abolish biosynthesis, indicating they are nonessential under the conditions tested. nih.gov The cluster also includes regulatory genes, like the LysR-type transcriptional regulator thnI, which controls the expression of a subset of other thn genes, highlighting a coordinated genetic control system. nih.gov

Table 1: Key Genes in the thn Biosynthetic Cluster and Their Putative Functions

| Gene | Proposed Function/Role | Reference |

|---|---|---|

| thnE | Carboxymethylproline synthase, involved in pyrroline (B1223166) ring formation. | nih.gov, nih.gov |

| thnM | β-lactam synthetase, forms the bicyclic carbapenam (B8450946) ring. | nih.gov, researchgate.net |

| thnK | Cobalamin-dependent radical S-adenosylmethionine (RS) methylase, forms the C-6 ethyl side chain. | pnas.org, researchgate.net |

| thnL | Cobalamin-dependent radical S-adenosylmethionine (RS) enzyme, catalyzes C2–S bond formation. | nih.gov |

| thnP | Cobalamin-dependent radical S-adenosylmethionine (RS) enzyme, potentially involved in C-5 epimerization. | pnas.org |

| thnG | 2-oxoglutarate-dependent dioxygenase, potentially involved in C-5 epimerization and desaturation. | nih.gov, nih.gov |

| thnI | LysR-type transcriptional regulator, controls a subset of thn genes. | nih.gov |

Comparative genomics has emerged as a powerful tool for discovering new antibiotic biosynthetic pathways and understanding the evolution of existing ones. frontiersin.orgfrontiersin.org By comparing the thn cluster of S. cattleya with homologous gene clusters in other species, researchers can predict the production of novel or variant carbapenems. nih.govmdpi.com

A prime example is the identification of a cryptic thienamycin-like gene cluster in Streptomyces flavogriseus. nih.gov This cluster exhibits significant synteny (conservation of gene order) and protein sequence homology with the S. cattleya thn cluster. nih.gov Such high similarity suggests that the end product is likely a thienamycin-like molecule, with bioinformatics analyses pointing towards an epimeric carbapenem. nih.gov This discovery not only provides a genetic basis for the previously observed production of epithienamycins by S. flavogriseus but also offers a platform to study the genetic determinants of stereochemical variation in carbapenem biosynthesis. nih.gov This approach of genome mining, combined with comparative analysis, is crucial for identifying gene clusters that may produce structurally diverse compounds like this compound. frontiersin.org

Enzymology and Mechanistic Aspects of this compound Biosynthesis

The specific stereochemistry of this compound is determined by the action of specialized enzymes within the biosynthetic pathway. These enzymes control the three-dimensional arrangement of atoms at critical chiral centers of the carbapenem core.

The biosynthesis of thienamycin diverges from that of simpler carbapenems, such as carbapen-2-em-3-carboxylic acid, particularly in the stereochemistry at the C-5 position. nih.govresearchgate.net The enzyme ThnE, a carboxymethylproline synthase from the crotonase superfamily, catalyzes the formation of (2S,5S)-trans-carboxymethylproline. nih.govresearchgate.net This stereoisomer is distinct from the intermediate in the canonical carbapenem pathway, implying that a subsequent epimerization step at the C-5 position is necessary to achieve the final stereoconfiguration of thienamycin. nih.govnih.govresearchgate.net

While the precise enzyme responsible for the C-5 inversion to the (5R) configuration found in thienamycin and its epimers is still under investigation, several candidates from the thn cluster have been proposed. nih.gov These include the 2-oxoglutarate-dependent dioxygenases ThnG and ThnQ, as well as the radical S-adenosylmethionine (RS) enzyme ThnP. nih.govpnas.org The action of these enzymes is crucial for establishing the trans stereochemistry between the protons at C-5 and C-6, a hallmark of the thienamycin family that contrasts with the cis configuration of penicillins and cephalosporins. researchgate.net

The characteristic hydroxyethyl (B10761427) side chain at the C-6 position of thienamycin and this compound is constructed through a remarkable enzymatic process. nih.gov Early isotopic labeling studies showed that the two carbons of this side chain are derived from the methyl group of methionine. The enzyme responsible for this transformation is ThnK, a cobalamin-dependent radical S-adenosylmethionine (RS) enzyme. pnas.org

In vitro studies have demonstrated that ThnK performs two sequential methylation reactions in a stereocontrolled manner to build the ethyl side chain. researchgate.netpnas.org This represents an unusual and complex reaction sequence for an RS methylase. pnas.org The activity of ThnK is a critical step that occurs after the formation of the bicyclic carbapenam ring and the installation of the C-2 side chain precursor. nih.gov The precise timing and stereochemical control exerted by ThnK and the C-5 epimerizing enzymes ultimately dictate the final structure of the carbapenem antibiotic, leading to the formation of thienamycin or its epimer, this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Carbapenem Antibiotic |

| Thienamycin | Carbapenem Antibiotic |

| Northienamycin | Carbapenem Antibiotic |

| Carbapen-2-em-3-carboxylic acid | Carbapenem Antibiotic |

| (2S,5S)-trans-carboxymethylproline | Biosynthetic Intermediate |

| Penicillins | β-Lactam Antibiotics |

| Cephalosporins | β-Lactam Antibiotics |

| Malonyl-CoA | Coenzyme |

| Glutamate-5-semialdehyde | Amino Acid Derivative |

| Methionine | Amino Acid |

| Cysteamine (B1669678) | Organic Compound |

Thioether Bond Formation by Radical S-Adenosylmethionine (rSAM) Enzymes (e.g., ThnL)

A pivotal step in the biosynthesis of the thienamycin scaffold is the installation of the C2 side chain, a reaction catalyzed by the enzyme ThnL. pnas.org ThnL is a B12-dependent radical S-adenosylmethionine (rSAM) enzyme that performs a novel catalytic function for its class: the formation of a carbon-sulfur (thioether) bond. pnas.org

In vitro experiments have demonstrated that ThnL uses radical SAM chemistry to catalyze the linkage between the C2 position of a carbapenam precursor and pantetheine (B1680023). pnas.org This reaction unites the initial assembly of the bicyclic carbapenam core, a common feature to all carbapenems, with the later tailoring events that are unique to complex carbapenems like thienamycin. pnas.org The process requires S-adenosylmethionine (SAM), a reductant, the carbapenam substrate, and pantetheine disulfide, with the production of 5'-deoxyadenosine (B1664650) (5'-dAH) confirming the characteristic reductive cleavage of SAM by the enzyme's [4Fe-4S] cluster. pnas.org In addition to this primary role, ThnL has also been observed to catalyze a reversible thiol/disulfide redox reaction on pantetheine. pnas.org

Precursor Incorporation and Pathway Intermediates (e.g., Coenzyme A Truncation)

The cysteaminyl side chain characteristic of thienamycin and its epimers is not incorporated directly from cysteine as once thought. nih.govnih.gov Instead, it is derived from the ubiquitous cellular cofactor, Coenzyme A (CoA), through a stepwise truncation process mediated by a cascade of three distinct enzymes encoded within the thienamycin gene cluster. nih.govresearchgate.net

The process is initiated by ThnR , a pyrophosphatase from the Nudix hydrolase family, which cleaves CoA to produce 4'-phosphopantetheine (B1211885). nih.govresearchgate.net Subsequently, the enzyme ThnH , a phosphatase, removes the phosphate (B84403) group from 4'-phosphopantetheine to yield pantetheine. nih.govresearchgate.net In the final step of this sequence, the enzyme ThnT , an amidohydrolase, hydrolyzes the amide bond in pantetheine to release the final product, cysteamine. nih.govresearchgate.net Pantetheinylated carbapenams have been identified as key biosynthetic intermediates, serving as effective substrates for the cleavage enzyme ThnT, which suggests that the side chain is attached to the carbapenem core before the final cleavage to cysteamine occurs. nih.gov

Oxidative Modifications and Diversity Generation (e.g., ThnG and ThnQ activity)

The final maturation of the carbapenam core into the biologically active carbapenem involves crucial oxidative modifications. In the thienamycin pathway, these reactions are believed to be carried out by ThnG and ThnQ, two enzymes identified as potential 2-oxoglutarate-dependent dioxygenases. nih.govnih.gov This class of enzymes is known to catalyze a wide array of reactions, including desaturations, hydroxylations, and epimerizations in the biosynthesis of other β-lactam antibiotics. nih.govjianhaidulab.com

ThnG and ThnQ are proposed to catalyze the desaturation of the carbapenam bicyclic ring, creating the critical C2-C3 double bond that defines the carbapenem class. nih.gov Mutational analysis has provided significant insight into the role of ThnG. An insertional inactivation of the thnG gene in S. cattleya did not abolish antibiotic production but instead led to a two- to three-fold increase in thienamycin yield. researchgate.net This mutant strain also accumulated a compound with a mass corresponding to 2,3-dihydrothienamycin, suggesting it is a late-stage intermediate. This finding strongly implies that the desaturation reaction catalyzed by ThnG is one of the final steps in the biosynthetic pathway and may be a rate-limiting one under certain conditions. researchgate.net The activity of these dioxygenases contributes to the structural diversity observed in the family of carbapenems produced by S. cattleya. nih.gov

Enzymes in this compound Biosynthesis

This interactive table summarizes the key enzymes and their functions in the biosynthetic pathway leading to the thienamycin core structure.

| Enzyme | Class | Function |

| ThnL | Radical SAM Enzyme (B12-dependent) | Catalyzes the formation of a thioether bond between the C2 of a carbapenam precursor and pantetheine. pnas.org |

| ThnR | Nudix Hydrolase (Pyrophosphatase) | Cleaves Coenzyme A to 4'-phosphopantetheine. nih.govresearchgate.net |

| ThnH | Phosphatase | Cleaves the phosphate from 4'-phosphopantetheine to produce pantetheine. nih.govresearchgate.net |

| ThnT | Amidohydrolase / Acylase | Hydrolyzes pantetheine to yield cysteamine. nih.govresearchgate.net |

| ThnG | 2-Oxoglutarate-dependent Dioxygenase | Proposed to catalyze the C2-C3 desaturation of the carbapenam ring to form the final carbapenem. nih.govresearchgate.net |

| ThnQ | 2-Oxoglutarate-dependent Dioxygenase | Proposed to have a similar desaturase function to ThnG. nih.gov |

Compounds Mentioned in this Article

Chemical Synthesis and Stereochemical Control Strategies for 8 Epi Thienamycin

Total Synthetic Routes to (±)-8-Epithienamycin

The total synthesis of (±)-8-epithienamycin has been accomplished, often in parallel with the synthesis of (±)-thienamycin itself. acs.orgacs.org A pivotal strategy involves the utilization of a trans-azetidinone intermediate. The synthesis begins with the preparation of azetidinone precursors, which already contain some of the required stereochemical information. acs.org

A key step in the total synthesis reported by Bouffard et al. involved the crystallization of a specific diastereomer of a trans-azetidinone intermediate. The mother liquor from this crystallization, containing a mixture of diastereomers, was then carried through a series of reactions to ultimately yield (±)-thienamycin. Conversely, the pure crystallized diastereomer led to the synthesis of (±)-8-epithienamycin. acs.org This highlights how the stereochemistry of an early intermediate dictates the final product's configuration.

The synthetic sequence typically involves the construction of the bicyclic carbapenem (B1253116) ring system from the azetidinone precursor. This often entails the formation of a keto ester, followed by an intramolecular cyclization reaction. Subsequent steps focus on the introduction and modification of the side chains to afford the final target molecule. acs.org

Asymmetric Synthesis Methodologies for Carbapenem Core Structures

The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric synthetic methods for carbapenems. These strategies aim to control the formation of the multiple stereocenters present in the carbapenem core, including those at C-5, C-6, and C-8.

Stereoselective Formation of Azetidinone Precursors

The azetidinone ring is a critical building block in carbapenem synthesis, and its stereoselective formation is paramount. Various approaches have been developed to achieve this. One notable method involves an imine-ester enolate cycloaddition, which can be performed stereospecifically. For instance, starting from ethyl (S)-3-hydroxybutyrate, azetidinone derivatives can be synthesized with specific configurations. rsc.org

Another strategy employs an asymmetric reduction of a β-ketoester as a key step. This reduction sets the initial stereocenter, which then directs the stereochemistry of subsequent reactions. For example, the use of sodium borohydride (B1222165) with D-tartaric acid has been shown to be effective for this purpose. nih.govnih.gov The resulting chiral alcohol can then be elaborated into the desired azetidinone precursor through a series of diastereoselective reactions. nih.govnih.gov

Researchers have also explored the use of chiral auxiliaries and catalysts to control the stereochemical outcome of reactions leading to azetidinone formation. These methods provide access to enantiomerically enriched intermediates that are crucial for the synthesis of specific carbapenem stereoisomers. nih.gov

Control over C-8 Hydroxyl Stereochemistry

The stereochemistry of the C-8 hydroxyl group in the hydroxyethyl (B10761427) side chain is a defining feature of thienamycin (B194209) and its epimers. Controlling this stereocenter has been a significant focus of synthetic efforts. One approach involves the stereoselective reduction of a ketone precursor. While some reducing agents may favor the formation of the undesired stereoisomer, others, like samarium(II) iodide (SmI₂), can promote a radical reduction that yields the thermodynamically favored product with the desired stereochemistry. nih.gov

In some synthetic routes, the C-8 hydroxyl group is introduced early in the synthesis, and its stereochemistry is carried through subsequent steps. acs.org In other cases, an inversion of a pre-existing stereocenter is necessary. The Mitsunobu reaction is a well-established method for achieving such an inversion. scripps.edu This reaction allows for the conversion of an alcohol with one stereoconfiguration to its opposite configuration, providing a valuable tool for accessing specific diastereomers.

Strategies for C-5/C-6 cis and trans Carbapenem Configurations

The relative stereochemistry between the substituents at the C-5 and C-6 positions of the carbapenem core is crucial for biological activity. Thienamycin possesses a trans configuration, which is a key structural feature. nih.gov The biosynthesis of carbapenems involves a fascinating stereoinversion at the C-5 position. Initially, a precursor with a (3S,5S) configuration is formed. An enzyme, carbapenem synthase (CarC), then inverts the stereochemistry at C-5 to produce the (3S,5R) configuration found in the final antibiotic. nih.govresearchgate.net

In chemical synthesis, the desired stereochemistry is often established during the formation of the azetidinone ring or through subsequent manipulations. For example, halogenation and sulfenylation reactions of azetidinone intermediates can lead selectively to precursors of cis-carbapenems. acs.org The choice of reagents and reaction conditions plays a critical role in determining the cis or trans relationship between the C-5 and C-6 substituents.

Synthesis of 8-Epi-thienamycin Analogues and Carbacephem Intermediates

The synthesis of analogues of this compound and related carbacephem intermediates allows for the exploration of structure-activity relationships and the development of new antibacterial agents.

Exploration of 1-Oxa Nuclear Analogues and Other Structural Modifications

In the quest for novel antibacterial agents with improved properties, such as enhanced stability or a broader spectrum of activity, medicinal chemists have explored various structural modifications of the thienamycin scaffold. One significant area of investigation has been the synthesis of nuclear analogues, wherein one of the atoms in the core bicyclic ring system is replaced with another. The exploration of 1-oxa nuclear analogues, where the sulfur atom at position 1 of the carbapenem nucleus is replaced by an oxygen atom, represents a key direction in this research.

The rationale behind synthesizing 1-oxa-carbapenems is to modulate the chemical and biological properties of the parent molecule. The replacement of sulfur with oxygen can influence factors such as:

Ring Strain and Reactivity: The difference in atomic size and bond lengths between sulfur and oxygen can alter the strain of the bicyclic system, potentially affecting the reactivity of the β-lactam ring.

Chemical Stability: The oxa-analogue may exhibit different stability profiles, particularly towards hydrolysis by β-lactamases or chemical degradation.

Biological Activity: The change in the heteroatom can impact the binding affinity of the molecule to penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.

The synthesis of 1-oxa-β-lactam antibiotics is a challenging endeavor that requires the development of novel synthetic methodologies. Research in this area has led to the successful preparation of various 1-oxacephem and 1-oxapenam frameworks. While direct synthesis of a 1-oxa analogue of this compound is not extensively reported, the general strategies developed for other carbapenems provide a blueprint for such an undertaking.

Key research findings in the synthesis of related 1-oxa analogues include the development of synthetic routes to 1-oxacephems, which are structurally related to cephalosporin (B10832234) antibiotics. These syntheses often involve intricate cyclization strategies to form the fused ring system containing the oxygen heteroatom.

The table below highlights some of the research on structural modifications of carbapenems, focusing on the exploration of 1-oxa analogues.

| Structural Modification |

These structural modifications, particularly the synthesis of 1-oxa nuclear analogues, represent a continuous effort to expand the chemical space of carbapenem antibiotics, aiming to overcome the challenges of antibiotic resistance and improve therapeutic outcomes.

Structure Activity Relationship Sar Investigations of 8 Epi Thienamycin

Comparative In Vitro Antibacterial Activity with Thienamycin (B194209) and Related Carbapenems

Data from comparative in vitro antibacterial spectrum studies, often presented as Minimum Inhibitory Concentrations (MICs), reveal the relative effectiveness of these compounds against a range of bacterial strains. researchgate.net These studies are essential for understanding the potential therapeutic utility of 8-epi-thienamycin compared to established carbapenems.

Influence of C-8 Stereochemistry on Biological Potency and Spectrum

The stereochemistry at the C-8 position is a critical factor influencing the biological activity of carbapenem (B1253116) antibiotics. nih.gov In thienamycin, the hydroxyethyl (B10761427) side chain at C-6 has a specific (1R) stereochemistry, and the orientation of this group, influenced by the stereochemistry at C-8, plays a role in binding to penicillin-binding proteins and stability against beta-lactamases. nih.govnih.gov this compound differs from thienamycin in the stereochemistry at the C-8 position of the hydroxyethyl side chain. This epimerization can lead to alterations in how the molecule interacts with bacterial targets and enzymes that can inactivate the antibiotic. wikidata.orgknapsackfamily.com Studies comparing this compound with thienamycin highlight the significance of this specific stereocenter for optimal biological potency and the breadth of the antibacterial spectrum. researchgate.net Stereochemical considerations are generally important in the activity of antimicrobial agents. capes.gov.br

Analysis of Side Chain and Nuclear Substituent Effects on Bioactivity and Stability (e.g., C-2, C-6, and 1β-Methyl Substitutions)

The SAR of carbapenems is significantly influenced by modifications at various positions, including the C-2 side chain, the C-6 position, and the introduction of a 1β-methyl group. While this compound specifically relates to the C-8 stereochemistry of the C-6 hydroxyethyl group, broader SAR studies in the carbapenem class provide context for the impact of substituents at other positions on bioactivity and stability.

Modifications at the C-2 position, where a cysteamine (B1669678) or a related derivative is typically attached, have been extensively explored to improve antibacterial spectrum, potency, and stability against dehydropeptidase-I (DHP-I), an enzyme found in the kidney that inactivates some carbapenems. clockss.orgnih.gov The nature of the substituent at C-2, including the presence of basic or less basic groups, influences the pharmacokinetic properties and spectrum of activity. clockss.org

The C-6 position in thienamycin features a (1R)-hydroxyethyl group. acs.org Variations at this position, such as the presence of a hydroxymethyl group as seen in northienamycin (B1679969), also affect the antibacterial profile. researchgate.net The stereochemistry of the hydroxyethyl group at C-6 is particularly important for conferring stability against many bacterial beta-lactamases. nih.gov

Advanced Analytical and Computational Studies of 8 Epi Thienamycin

Spectroscopic and Crystallographic Methods for Structure Elucidation and Absolute Configuration Determination (e.g., NMR, X-ray Diffraction)

The definitive identification and characterization of 8-epi-thienamycin, a stereoisomer of the parent compound thienamycin (B194209), rely on sophisticated analytical methods. Isolated from the fermentation broths of Streptomyces cattleya, its structure was elucidated primarily through a combination of spectroscopic techniques. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and relative stereochemistry of such complex molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allow for the assignment of all proton and carbon signals, establishing the core carbapenem (B1253116) framework and the connectivity of its side chains. nih.gov The key distinction of this compound from thienamycin lies in the stereochemistry at the C-8 position of the hydroxyethyl (B10761427) side chain. This subtle difference is discernible through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data in the ¹H NMR spectrum, which reveals the spatial proximity of protons and thus the relative orientation of the substituents.

While specific crystallographic data for this compound is not widely published, X-ray crystallography remains the gold standard for the unambiguous determination of absolute configuration in solid-state molecules. nih.gov For related carbapenem compounds, this technique has been used to map their binding as acyl-enzyme complexes to target enzymes like D-alanyl-D-alanine peptidase. Such analyses provide precise bond lengths, bond angles, and the absolute stereochemistry at every chiral center, offering an exact three-dimensional portrait of the molecule that validates and complements the findings from NMR spectroscopy.

Table 1: Key Structural Elucidation Techniques for Carbapenems

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton environment, coupling constants, relative stereochemistry. | Differentiates the C-8 epimer from thienamycin through distinct chemical shifts and coupling patterns of the hydroxyethyl side chain. nih.gov |

| ¹³C NMR | Carbon skeleton framework. | Confirms the carbapenem core structure and presence of all carbon atoms. |

| 2D NMR (e.g., COSY, NOESY) | Connectivity between protons, spatial proximity. | Establishes the complete molecular structure and confirms the relative configuration of the stereocenters. |

| X-ray Crystallography | Absolute configuration, bond lengths, and angles in the solid state. | Provides the definitive 3D structure and confirms the absolute stereochemistry at all chiral centers (C-5, C-6, and C-8). |

| High-Pressure Liquid Chromatography (HPLC) | Isolation and purification. | Used to isolate this compound from fermentation broths of Streptomyces cattleya. nih.gov |

Molecular Modeling and Computational Chemistry Applications

Computational chemistry provides a powerful lens to examine the properties of this compound at a resolution unattainable by experimental methods alone. These in silico techniques enable detailed investigations into the molecule's conformational landscape, stability, and enzymatic interactions.

The biological activity of a carbapenem is intrinsically linked to its three-dimensional shape and the orientation of its functional groups. nih.gov Molecular modeling is employed to perform conformational analysis, identifying the low-energy, stable conformations of this compound. The stereochemistry of the hydroxyethyl side chain is a critical attribute for activity, and its orientation is a key focus of these studies. nih.govacs.org

| Solvation Energy | The energy change associated with dissolving the molecule in a solvent (e.g., water). | Implicit/Explicit Solvation Models | Assesses the stability of conformers in an aqueous biological environment. acs.org |

This compound is a natural product, and its existence is a direct result of the enzymatic machinery within Streptomyces cattleya. nih.gov While it is a minor product compared to thienamycin, its formation provides clues about the specificity and occasional promiscuity of the biosynthetic enzymes in the thn gene cluster. nih.govuniovi.es

Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) simulations, are used to model the interaction between carbapenem precursors and the active sites of biosynthetic enzymes. For instance, studies on enzymes like ThnG, a putative oxidoreductase responsible for the final desaturation of the carbapenam (B8450946) ring to a carbapenem, can reveal how the substrate binds. nih.govresearchgate.net Modeling can demonstrate why the specific stereochemistry of thienamycin's precursor is strongly preferred, while also showing how a small fraction of the 8-epi isomer might be formed due to slightly different binding modes or flexibility within the enzyme's active site. These simulations help rationalize the product distribution observed in nature and identify the key amino acid residues responsible for stereochemical control. nih.gov

Table 3: Key Enzymes in the Thienamycin Biosynthetic Pathway

| Enzyme | Putative Function | Relevance to Stereochemistry |

|---|---|---|

| ThnP | Radical S-adenosylmethionine (SAM) methyltransferase. | Involved in the early steps of side-chain biosynthesis. nih.gov |

| ThnL | B12-dependent radical SAM enzyme. | Catalyzes the formation of the thioether bond between the carbapenam core and pantetheine (B1680023). researchgate.net |

| ThnG | Oxidoreductase. | Potentially responsible for the final oxidation creating the C2-C3 double bond, a critical step where stereoisomers might be influenced. nih.govresearchgate.net |

| ThnS | Metallo-β-lactamase. | Acts as a self-resistance enzyme by hydrolyzing the produced antibiotic, potentially showing different efficiencies for thienamycin vs. This compound. nih.gov |

The study of natural variants like this compound fuels the in silico exploration of carbapenem structural diversity. Computational chemists use the structures of naturally occurring carbapenems as scaffolds to design novel derivatives with improved properties, such as enhanced stability against β-lactamase enzymes or a broader spectrum of activity. diva-portal.orgresearchgate.net

In silico approaches involve creating virtual libraries of new carbapenem structures by systematically modifying side chains and functional groups. dovepress.comnih.gov Molecular docking simulations are then used to predict how these new analogues will bind to various bacterial penicillin-binding proteins (the targets of the antibiotic) and, crucially, to different classes of carbapenemase enzymes (the source of resistance). diva-portal.orgnih.gov This computational screening process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. Understanding the structural and electronic differences between thienamycin and this compound provides valuable data points for refining these predictive models, helping to build a more accurate picture of the structure-activity relationships that govern the entire carbapenem class.

Table 4: Examples of In Silico Modifications to the Carbapenem Scaffold

| Modification Site | Type of Modification | Desired Outcome | Computational Tool |

|---|---|---|---|

| C-1 | Carbon for Sulfur substitution. | Defines the carbapenem class. nih.gov | Homology Modeling |

| C-2 Side Chain | Varying length, charge, and functional groups. | Modulate antibacterial spectrum, stability, and penetration through porin channels. researchgate.net | Molecular Docking, QSAR |

| C-6 Side Chain | Altering stereochemistry (e.g., 8-epi) or substituents. | Enhance stability against β-lactamases and DHP-I enzyme. nih.gov | QM/MM Simulations |

| Ring System | Introducing methylation or other modifications. | Increase chemical stability and resistance to enzymatic degradation. | Molecular Dynamics |

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thienamycin |

| Imipenem |

| Meropenem |

| Biapenem |

| Ertapenem |

| Doripenem |

| Panipenem |

| Olivanic acid |

| Clavulanic acid |

| Penicillin G |

| Cephalosporin (B10832234) C |

| Cysteamine (B1669678) |

| N-acetylthienamycin |

| 2,3-dihydrothienamycin |

| Northienamycin (B1679969) |

| Pantetheine |

Future Research Directions and Unexplored Avenues for 8 Epi Thienamycin

Development of Chemoenzymatic and Semisynthetic Production Methods

The commercial production of carbapenems, including derivatives of thienamycin (B194209), has historically relied on total synthesis rather than fermentation due to challenges with stability and yield from natural sources. pnas.orgclockss.org Developing chemoenzymatic or semisynthetic approaches for 8-epi-thienamycin could offer more efficient and potentially lower-cost production routes. pnas.orgsemanticscholar.org

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the specificity and efficiency of enzymes to carry out particular steps that may be difficult or costly using purely chemical methods. semanticscholar.orgrsc.orgmdpi.com Semisynthesis typically involves starting with a naturally produced intermediate and completing the synthesis through chemical modifications. For this compound, this could involve utilizing intermediates from the Streptomyces cattleya fermentation broth and applying targeted enzymatic or chemical steps to enhance yield or modify the structure. researchgate.netiupac.org

Research in this area would involve identifying specific enzymatic steps within or related to the thienamycin biosynthetic pathway that could be harnessed for in vitro or in vivo catalysis. This requires a thorough understanding of the enzymes involved in the formation of the carbapenem (B1253116) core and the attachment and modification of the side chains. pnas.orgpnas.org Overcoming challenges related to enzyme stability, cofactor requirements, and reaction optimization in a synthetic or semisynthetic context are key areas for future work.

Rational Design and Engineering of Biosynthetic Pathways for Novel Epimers and Analogues

The discovery of the gene cluster responsible for thienamycin biosynthesis in Streptomyces cattleya has opened doors for the rational design and engineering of biosynthetic pathways. pnas.orgresearchgate.net This involves manipulating the genes and enzymes involved in the natural production of carbapenems to generate novel epimers, analogues, or increase the yield of specific compounds like this compound. guidetopharmacology.orgdtu.dk

Future research can focus on identifying the specific enzymes responsible for the stereochemistry at the C-8 position, which differentiates this compound from thienamycin. Understanding and potentially modifying the activity or expression of these enzymes could allow for directed synthesis of the 8-epi form. tandfonline.comresearchgate.net

Furthermore, insights gained from studying the thienamycin gene cluster can be applied to engineer pathways in more genetically tractable host organisms, such as Escherichia coli or other Streptomyces species. researchgate.netdtu.dk This metabolic engineering approach can facilitate the production of existing carbapenems and the creation of entirely new analogues with potentially improved properties, such as enhanced stability or altered antibacterial spectrum. researchgate.netuomustansiriyah.edu.iqnih.gov Rational design strategies, potentially aided by computational modeling, can guide the modification of enzymes or pathways to introduce structural variations at different positions of the carbapenem core or side chains. uomustansiriyah.edu.iq

Mechanistic Deeper Elucidation of Remaining Biosynthetic Pathway Steps

Despite progress in understanding the biosynthesis of thienamycin and related carbapenems, several steps in the pathway remain undefined or not fully characterized. pnas.orgresearchgate.netnih.gov A deeper mechanistic elucidation of these remaining steps is crucial for both understanding the natural process and for enabling efficient chemoenzymatic synthesis and rational pathway engineering.

Specific areas requiring further investigation include the precise mechanisms of enzymes involved in the formation of the β-lactam ring and the carbapenem core, the introduction and modification of the C2 and C6 side chains, and the control of stereochemistry at various centers, including C-8. pnas.orgresearchgate.netnih.gov Radical S-adenosylmethionine (SAM) enzymes, for instance, have been implicated in key steps like the formation of the C6 ethyl side chain, but their exact mechanisms and interactions warrant further study. pnas.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of 8-Epi-thienamycin that differentiate it from other beta-lactam antibiotics?

- Methodological Approach :

- Conduct comparative spectroscopic analyses (e.g., NMR, IR) to identify unique structural motifs, such as the orientation of the epimerized side chain .

- Perform in vitro bioactivity assays against Gram-positive and Gram-negative bacterial strains to establish minimum inhibitory concentrations (MICs), using standardized protocols like CLSI guidelines .

- Compare stability profiles (e.g., pH sensitivity, serum binding) with thienamycin derivatives via HPLC or mass spectrometry under physiological conditions .

Q. How should researchers design initial experiments to assess the antibacterial efficacy of this compound?

- Methodological Approach :

- Use a factorial design to test variables such as bacterial strain diversity, dosage gradients, and exposure times .

- Include positive controls (e.g., imipenem) and negative controls (vehicle-only) to validate assay reliability .

- Document raw data in appendices, with processed results (e.g., MIC50/MIC90) presented in tabular form to ensure transparency .

Q. What ethical considerations are critical when conducting in vivo studies of this compound?

- Methodological Approach :

- Obtain approval from institutional review boards (IRBs) for animal or human subject protocols, ensuring compliance with guidelines like ICH E8 for preclinical safety .

- Implement blinding and randomization to minimize bias in treatment allocation .

- Secure informed consent for human trials, detailing risks and benefits in lay terms .

Advanced Research Questions

Q. How can researchers address discrepancies in reported data on this compound’s stability under varying pH conditions?

- Methodological Approach :

- Replicate conflicting studies under standardized conditions (e.g., 37°C, pH 7.4) while controlling for variables like buffer composition .

- Perform meta-analyses to identify confounding factors (e.g., degradation products, assay sensitivity) and validate findings via orthogonal techniques like circular dichroism .

- Publish negative results to enhance reproducibility and reduce publication bias .

Q. What advanced techniques are optimal for elucidating the conformational dynamics of this compound’s beta-lactam ring?

- Methodological Approach :

- Employ X-ray crystallography or cryo-EM to resolve 3D structures at atomic resolution .

- Use molecular dynamics simulations to model ring-opening mechanisms under enzymatic (e.g., β-lactamase) stress .

- Cross-validate computational predictions with experimental data from kinetic studies .

Q. How can researchers optimize synthetic pathways for this compound to improve yield while minimizing stereochemical impurities?

- Methodological Approach :

- Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst ratios) .

- Monitor stereoselectivity via chiral HPLC or enzymatic assays .

- Use green chemistry principles (e.g., solvent-free synthesis) to enhance sustainability .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Approach :

- Use nonlinear regression models (e.g., Hill equation) to estimate LD50/ED50 values .

- Apply Bayesian methods to handle small sample sizes or missing data .

- Report confidence intervals and effect sizes to contextualize clinical relevance .

Data Presentation and Reproducibility

- Key Tables for Methodological Clarity :

| Ethical Checklist | Compliance Requirement | Reference |

|---|---|---|

| IRB Approval | Mandatory for in vivo studies | |

| Informed Consent | Required for human trials | |

| Data Anonymization | Essential for participant confidentiality |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.